REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([NH2:9])=[C:4]([CH2:10][CH3:11])[CH:3]=1.[N:12]([O-])=O.[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([CH2:10][CH3:11])[CH:3]=1)[NH:9][N:12]=[CH:8]2.[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[C:6]([CH3:8])[CH:7]=1)[NH:9][N:12]=[C:10]2[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)C)N)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the solid was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl (3×)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by Biotage chromatography (40M, 15-30% EtOAc/heptane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=NNC2=C(C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.11 g | |
YIELD: PERCENTYIELD | 33% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NNC2=C(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |